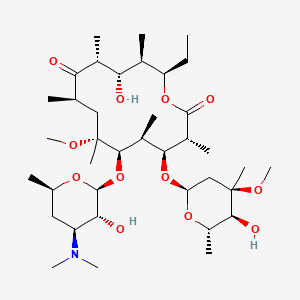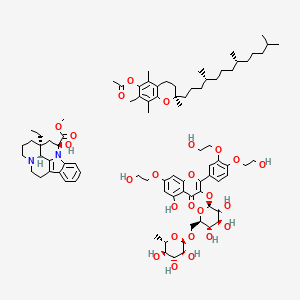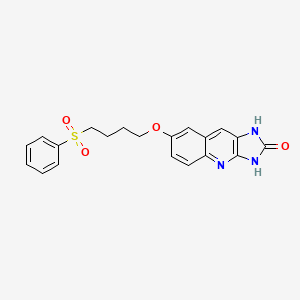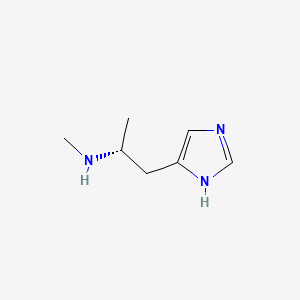
Tuberin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberin is a natural product found in Streptomyces amakusaensis and Haplophyllum tuberculatum with data available.
An intracellular signaling and tumor suppressor protein that forms a complex with TUBEROUS SCLEROSIS COMPLEX 1 PROTEIN (TSC1) and other signaling factors to negatively regulate MTORC1 and affect cell growth and proliferation. It can also function as GTPASE-ACTIVATING PROTEIN (GAP) for RHEB GTPASE to activate mTORC1 independent of its role in the complex. Structurally, it interacts with TSC1 through its N-terminus, which also contains a leucine zipper and coiled-coil region. It also has multiple phosphorylation sites for different cell signaling kinases, a central coiled-coil region, a C-terminal GAP domain and CALMODULIN binding domain. Mutations in the TSC2 gene are associated with TUBEROUS SCLEROSIS.
科学的研究の応用
Regulation of Cell Cycle and Protein Synthesis
Tuberin, as a component of the TSC complex, is involved in the regulation of the cell cycle, particularly in the G2/M transition phase. It has been shown to bind to the G2/M cyclin, Cyclin B1, influencing the nuclear accumulation of Cyclin B1 and thereby affecting cell proliferation. Mutations or truncations in the this compound protein, specifically creating a premature stop codon, can lead to increased cell proliferation, highlighting its role in tumor suppression and the development of Tuberous Sclerosis Complex (TSC) (Dare-Shih et al., 2021).
Role in Cellular Differentiation
This compound's expression levels and its regulatory functions are critical during embryonic development, especially in the brain. Its levels are observed to decrease during neuronal differentiation, suggesting a role in maintaining stem cell characteristics and possibly influencing functional differentiation within the central nervous system. This dynamic expression pattern underscores its importance in neural development and associated pathologies (Abu Khatir et al., 2021).
Implications in Liver Regeneration and Energy Balance
In liver regeneration studies, this compound has been shown to be a negative regulator of the mTOR pathway, which is crucial for cellular energy balance and lipid accumulation. Impaired liver regeneration and lipid accumulation in Tsc2-heterozygous mice highlight this compound's role in liver energy homeostasis and its potential impact on cell growth and proliferation processes (Obayashi et al., 2013).
Interaction with DNA Repair Enzymes
This compound deficiency has been linked to a decrease in the DNA repair enzyme OGG1, particularly in renal cells. This relationship suggests a novel regulatory mechanism where this compound, through transcription factor AP4, influences the expression and activity of OGG1. This interaction is crucial for understanding the pathogenesis of kidney tumors in TSC patients and highlights the broader implications of this compound in cellular repair mechanisms (Habib et al., 2010).
Integration of Environmental Signals with Cell Cycle Machinery
This compound, along with Hamartin and TBC1D7, forms the TSC complex, which integrates various environmental signals to regulate cell biology events, including cell cycle, protein synthesis, and autophagy. The multifaceted roles of this compound in cell cycle regulation demonstrate its central position in maintaining cellular homeostasis and responding to environmental cues (Fidalgo da Silva et al., 2022).
特性
CAS番号 |
2501-37-3 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+ |
InChIキー |
SZCZSKMCTGEJKI-VOTSOKGWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/NC=O |
SMILES |
COC1=CC=C(C=C1)C=CNC=O |
正規SMILES |
COC1=CC=C(C=C1)C=CNC=O |
| 53643-53-1 2501-37-3 |
|
同義語 |
tuberin tuberous sclerosis 2 protein tuberous sclerosis complex 2 protein |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


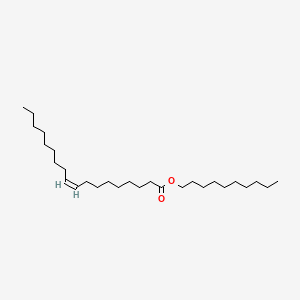
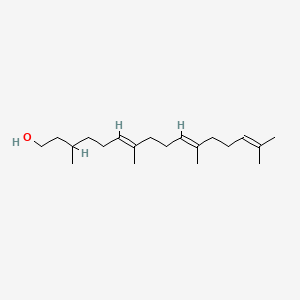
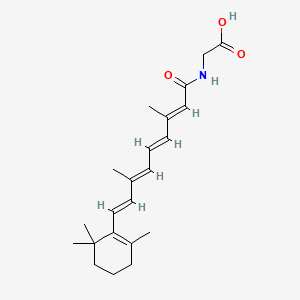


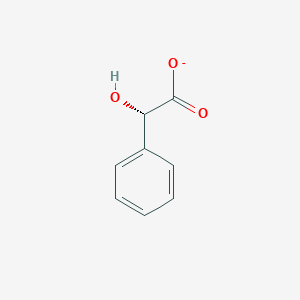
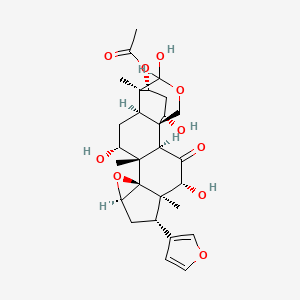
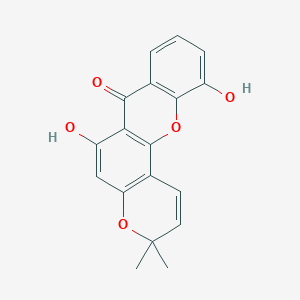
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B1235316.png)
![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)
